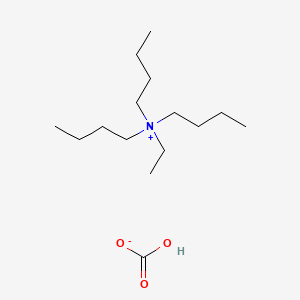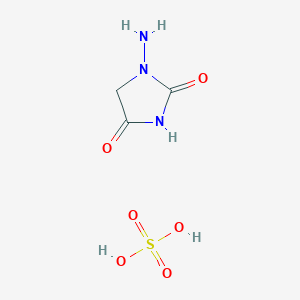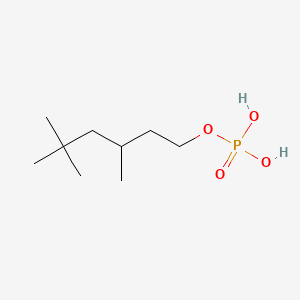
3,5,5-Trimethylhexyl dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5,5-Trimethylhexyl dihydrogen phosphate is an organic compound with the molecular formula C9H21O4P. It is a derivative of phosphoric acid and is known for its unique chemical properties and applications in various fields .
Preparation Methods
The synthesis of 3,5,5-Trimethylhexyl dihydrogen phosphate typically involves the esterification of 3,5,5-trimethylhexanol with phosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
3,5,5-Trimethylhexyl dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different phosphates or phosphites.
Substitution: It can undergo substitution reactions where the phosphate group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts.
Scientific Research Applications
3,5,5-Trimethylhexyl dihydrogen phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3,5,5-Trimethylhexyl dihydrogen phosphate involves its interaction with molecular targets and pathways. It can act as a phosphorylating agent, transferring phosphate groups to other molecules. This can affect various biochemical pathways and cellular processes. The specific molecular targets and pathways involved depend on the context of its use and the biological system being studied .
Comparison with Similar Compounds
3,5,5-Trimethylhexyl dihydrogen phosphate can be compared with other similar compounds such as:
3,5,5-Trimethylhexyl acrylate: Used in polymer synthesis and coatings.
3,5,5-Trimethylhexyl alcohol: A precursor in the synthesis of various esters and phosphates.
3,5,5-Trimethylhexyl chloride: Used in organic synthesis as an alkylating agent. The uniqueness of this compound lies in its specific chemical structure and the presence of the phosphate group, which imparts distinct reactivity and applications.
Properties
CAS No. |
85006-34-4 |
|---|---|
Molecular Formula |
C9H21O4P |
Molecular Weight |
224.23 g/mol |
IUPAC Name |
3,5,5-trimethylhexyl dihydrogen phosphate |
InChI |
InChI=1S/C9H21O4P/c1-8(7-9(2,3)4)5-6-13-14(10,11)12/h8H,5-7H2,1-4H3,(H2,10,11,12) |
InChI Key |
CPVSQXHMFHZDCI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCOP(=O)(O)O)CC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



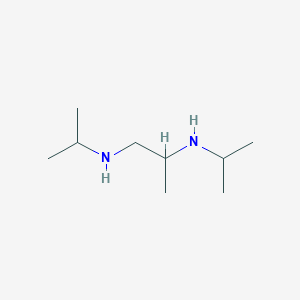
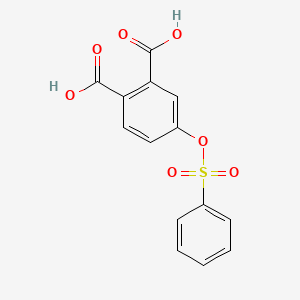


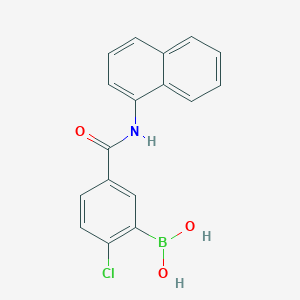

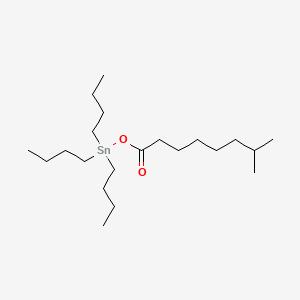
![4-[4-Methyl-2-(piperazin-1-ylmethyl)phenyl]morpholine](/img/structure/B12649151.png)
